molecular formula C25H17N3O3 B2475137 N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide CAS No. 126940-55-4

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide

Cat. No.: B2475137
CAS No.: 126940-55-4
M. Wt: 407.429
InChI Key: QONNXRLUCIBBIR-UHFFFAOYSA-N
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Description

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(6-oxo-1,3-diphenylpyrano[2,3-c]pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3/c29-23(18-12-6-2-7-13-18)26-21-16-20-22(17-10-4-1-5-11-17)27-28(24(20)31-25(21)30)19-14-8-3-9-15-19/h1-16H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNXRLUCIBBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C(=O)O3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with benzene carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Key Steps in Synthesis:

  • Starting Materials : Pyrazole derivatives and aldehydes.
  • Reagents : Ethanol, hydrazine hydrate, and acetic acid.
  • Conditions : Heating at controlled temperatures (usually around 80°C).

This synthesis pathway has been documented to yield high purity compounds suitable for biological evaluation .

Biological Activities

Research indicates that N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide exhibits significant biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of pyrano[2,3-c]pyrazoles can act as partial agonists of the PPARγ receptor, which plays a crucial role in inflammation and metabolic regulation. This suggests potential applications in treating inflammatory diseases .

Antioxidant Properties

The compound has demonstrated antioxidant activity through its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Effects

Preliminary screening indicates that this compound may possess antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

Treatment of Metabolic Disorders

Due to its role as a PPARγ partial agonist, it could be explored for the treatment of metabolic disorders such as type 2 diabetes and obesity.

Cancer Therapy

The compound's ability to modulate pathways involved in cell proliferation and apoptosis suggests potential use in cancer therapy.

Neuroprotective Agents

Research into similar compounds indicates potential neuroprotective effects that could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

Several studies have documented the efficacy of related compounds in various biological assays:

StudyFindings
PLOS ONE (2017)Identified dihydropyrano[2,3-c]pyrazoles as PPARγ partial agonists with promising anti-inflammatory properties .
PMC (2023)Reported on the synthesis and characterization of novel pyrano[2,3-c]pyrazoles with significant antioxidant activity .
Chemical Biology (2024)Discussed the antimicrobial properties of related compounds against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibition effects on certain enzymes.

    Imidazole derivatives: Exhibiting diverse biological activities and therapeutic potential.

Uniqueness

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide stands out due to its unique structural features and the specific biological activities it exhibits

Biological Activity

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrano[2,3-c]pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C20H16N2O3C_{20}H_{16}N_2O_3, and it features multiple phenyl groups that contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrano[2,3-c]pyrazole family. For instance, derivatives of pyrazole have been evaluated for their anti-proliferative effects against various human cancer cell lines:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical).
  • IC50 Values : Some derivatives exhibited IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition in cancer cells .

The mechanism underlying the anticancer effects includes:

  • Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in MCF-7 cells by downregulating cyclin D2 and CDK2.
  • Induction of Apoptosis : Fluorescent staining and DNA fragmentation assays confirmed that these compounds promote apoptosis in cancer cells.
  • Mitochondrial Dysfunction : The collapse of mitochondrial membrane potential and increased reactive oxygen species (ROS) levels were observed, suggesting oxidative stress as a contributing factor to cell death .

Other Biological Activities

There are indications that compounds with similar structures may also possess:

  • Anti-inflammatory properties : By modulating inflammatory pathways.
  • Antioxidant effects : Through the scavenging of free radicals.

Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazole derivatives, several compounds were synthesized and tested for their anticancer activity. The results indicated significant inhibition of cell proliferation in breast cancer cell lines. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms through which these compounds induce apoptosis in cancer cells. It was found that the activation of caspases and modulation of Bcl-2 family proteins played crucial roles in mediating cell death pathways .

Q & A

Q. What are the standard synthetic protocols for preparing N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide?

Methodological Answer: The compound can be synthesized via a multicomponent one-pot reaction. A typical procedure involves mixing hydrazine hydrate, aromatic aldehydes (e.g., benzaldehyde), malononitrile, and ethyl acetoacetate in a 1:1 ethanol-water solvent system with catalytic NaHSO₄. The reaction is heated at 80°C for 2–4 hours, monitored via TLC (petroleum ether:ethyl acetate, 20:80). Post-reaction, the product is filtered, washed with water, and recrystallized from dioxane or ethanol for purity (Yield: ~68–75%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Structural confirmation relies on spectral analysis:

  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups).
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (NH).
  • Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., m/z 413.4 for C₂₅H₁₉N₃O₂). X-ray crystallography may further resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity or stability?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. For stability, molecular dynamics simulations (GROMACS) assess conformational changes under physiological conditions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from polymorphism or solvent effects. To resolve:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use PXRD to compare experimental and simulated diffraction patterns.
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state conformation .

Q. How can the compound’s reactivity be systematically studied under varying conditions?

Methodological Answer: Design a factorial experiment varying:

  • pH : Assess hydrolysis kinetics in acidic (HCl), neutral, and basic (NaOH) buffers.
  • Temperature : Monitor thermal stability via TGA/DSC (5–300°C, 10°C/min).
  • Solvent Polarity : Measure solubility and reactivity in polar (DMSO) vs. non-polar (toluene) solvents. Data analyzed via Arrhenius plots or Hammett linear free-energy relationships .

Methodological Integration Questions

Q. How to integrate this compound into a chemical biology study for target identification?

Methodological Answer:

  • Photoaffinity Labeling : Introduce a diazirine moiety to the benzene ring for UV-induced crosslinking with cellular targets.
  • Pull-Down Assays : Couple the compound to biotin-streptavidin beads for LC-MS/MS proteomic analysis.
  • CRISPR-Cas9 Screening : Validate targets via gene knockout and phenotypic rescue assays .

Q. What experimental frameworks link the compound’s synthesis to broader theoretical models (e.g., heterocyclic reactivity)?

Methodological Answer: Apply the Quadripolar Methodological Model:

  • Theoretical Pole : Use Frontier Molecular Orbital (FMO) theory to explain regioselectivity in pyranopyrazole formation.
  • Epistemological Pole : Compare experimental yields with DFT-predicted activation energies.
  • Technical Pole : Optimize reaction conditions via Design of Experiments (DoE).
  • Morphological Pole : Map structure-activity relationships using QSAR models .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • DoE Optimization : Use a Central Composite Design to test factors: catalyst loading (NaHSO₄, 0.1–1.0 mmol), solvent ratio (ethanol:water, 1:1 to 3:1), and reaction time (1–6 hours).
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy for real-time monitoring.
  • Statistical Control : Apply ANOVA to identify significant variables; establish control limits for critical parameters .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling intermediates with unknown toxicity?

Methodological Answer:

  • Hierarchical Risk Assessment : Use computational tools (e.g., OPERA) to predict acute toxicity (LD50) and environmental persistence.
  • Containment : Conduct reactions in fume hoods with HEPA filters; use glove boxes for air-sensitive steps.
  • Waste Management : Quench reactive intermediates (e.g., hydrazine derivatives) with aqueous NaHCO₃ before disposal .

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